molecular formula C9H10ClNO3 B2776996 Methyl 5-amino-2-chloro-4-methoxybenzoate CAS No. 104253-47-6

Methyl 5-amino-2-chloro-4-methoxybenzoate

Cat. No.: B2776996
CAS No.: 104253-47-6
M. Wt: 215.63
InChI Key: BJHAUZLITYUGGF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring

Scientific Research Applications

Methyl 5-amino-2-chloro-4-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs, particularly those targeting bacterial infections and inflammatory conditions.

    Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate typically involves the esterification of 5-amino-2-chloro-4-methoxybenzoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-amino-2-chloro-4-methoxybenzoic acid+methanolsulfuric acidMethyl 5-amino-2-chloro-4-methoxybenzoate+water\text{5-amino-2-chloro-4-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-amino-2-chloro-4-methoxybenzoic acid+methanolsulfuric acid​Methyl 5-amino-2-chloro-4-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of 5-amino-2-hydroxy-4-methoxybenzoate or 5-amino-2-alkylamino-4-methoxybenzoate.

    Oxidation: Formation of 5-nitro-2-chloro-4-methoxybenzoate.

    Reduction: Reformation of the amino group from nitro derivatives.

    Ester hydrolysis: Formation of 5-amino-2-chloro-4-methoxybenzoic acid.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-4-methoxybenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in bacterial growth or inflammation. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-4-methoxybenzoate
  • Methyl 2-amino-4-chloro-5-methoxybenzoate
  • Methyl 4-amino-5-chloro-2-methoxybenzoate

Uniqueness

Methyl 5-amino-2-chloro-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 5-amino-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHAUZLITYUGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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